
N,N'-1,2-propanediylbis(3-phenylacrylamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,2-propanediylbis(3-phenylacrylamide), also known as PPDPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N,N'-1,2-propanediylbis(3-phenylacrylamide) is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and division. N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N,N'-1,2-propanediylbis(3-phenylacrylamide) can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N,N'-1,2-propanediylbis(3-phenylacrylamide) has also been shown to inhibit the growth of fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. In vivo studies have shown that N,N'-1,2-propanediylbis(3-phenylacrylamide) can reduce tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N,N'-1,2-propanediylbis(3-phenylacrylamide) is its versatility in various fields, including drug discovery, materials science, and catalysis. Additionally, N,N'-1,2-propanediylbis(3-phenylacrylamide) is relatively easy to synthesize and can be obtained in high yields. However, one limitation of N,N'-1,2-propanediylbis(3-phenylacrylamide) is its potential toxicity, which may limit its use in certain applications. Further studies are needed to determine the optimal concentration and duration of exposure for N,N'-1,2-propanediylbis(3-phenylacrylamide) in various experimental systems.
Future Directions
There are several future directions for research on N,N'-1,2-propanediylbis(3-phenylacrylamide). One area of interest is the development of N,N'-1,2-propanediylbis(3-phenylacrylamide)-based materials with unique properties, such as high thermal stability and good solubility. Additionally, further studies are needed to elucidate the mechanism of action of N,N'-1,2-propanediylbis(3-phenylacrylamide) and its potential applications in drug discovery. Finally, the potential toxicity of N,N'-1,2-propanediylbis(3-phenylacrylamide) should be further investigated to ensure its safe use in various experimental systems.
Synthesis Methods
N,N'-1,2-propanediylbis(3-phenylacrylamide) can be synthesized through a simple reaction between 3-phenylacryloyl chloride and 1,2-diaminopropane in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Scientific Research Applications
N,N'-1,2-propanediylbis(3-phenylacrylamide) has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and catalysis. In drug discovery, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to exhibit anticancer, antifungal, and antibacterial activity. In materials science, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been used to synthesize novel polymers with unique properties, such as high thermal stability and good solubility. In catalysis, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been used as a ligand in metal-catalyzed reactions, leading to improved yields and selectivity.
properties
IUPAC Name |
(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enoyl]amino]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-17(23-21(25)15-13-19-10-6-3-7-11-19)16-22-20(24)14-12-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3,(H,22,24)(H,23,25)/b14-12+,15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEFYKGXVQGSMM-QUMQEAAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

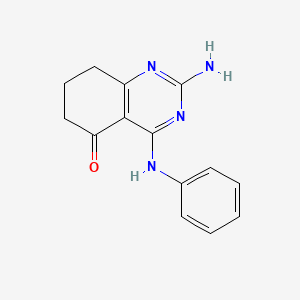
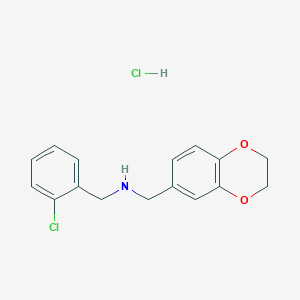
![3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5325544.png)
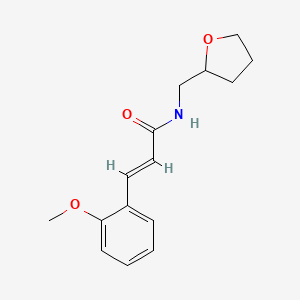
![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)
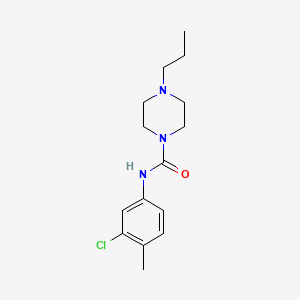
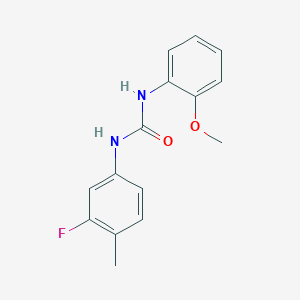

![1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5325605.png)
![5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B5325616.png)
![2-{3-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5325617.png)
![methyl {2-methoxy-6-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5325619.png)